3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide
Description
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Properties
IUPAC Name |
3-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O2S2/c26-17-9-7-16(8-10-17)15-34-25-29-20-6-2-1-5-19(20)23-28-21(24(32)30(23)25)11-12-22(31)27-14-18-4-3-13-33-18/h1-10,13,21H,11-12,14-15H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQVYYLRIQXWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC=C(C=C4)Cl)CCC(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H21ClN4O2S2 , with a molecular weight of 509.04 g/mol . Its structure features an imidazoquinazoline core with various functional groups that may contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, studies have demonstrated that related compounds within the imidazoquinazoline family possess notable activity against Mycobacterium tuberculosis and other bacteria, suggesting a promising avenue for further exploration in anti-tubercular drug development .
Anticancer Properties
The compound's potential as an anticancer agent has also been investigated. It is believed to inhibit specific enzymes or receptors involved in cell proliferation, making it a candidate for further investigation as an anticancer drug. The presence of the chlorophenyl group and sulfanylidene functionality might enhance its pharmacological profile compared to similar compounds.
The mechanism of action for this compound is thought to involve several pathways:
- Enzyme Inhibition : It may inhibit enzymes critical for cellular processes, such as DNA replication and protein synthesis.
- Receptor Modulation : The compound could interact with cell surface receptors, altering signaling pathways and leading to changes in cell behavior.
- Membrane Disruption : By interacting with cellular membranes, it may compromise their integrity, leading to cell death .
In Vitro Studies
In vitro studies have shown that derivatives of imidazoquinazolines exhibit varying degrees of inhibitory activity against α-glucosidase, a target for type 2 diabetes treatment. The IC50 values of these compounds ranged from 12.44 μM to 308.33 μM , indicating significant potency compared to standard drugs like acarbose . This suggests that modifications in the structure can lead to enhanced biological activity.
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that the presence and position of substituents on the imidazole moiety significantly influence the compound's biological activity. Electron-donating groups have been shown to enhance potency, while electron-withdrawing groups may reduce it. For example, compounds with methoxy groups at specific positions exhibited superior inhibitory effects compared to those with halogens like chlorine .
Comparative Data Table
| Compound Name | Molecular Formula | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Acarbose | C21H36O9 | α-glucosidase inhibitor | 750 |
| Compound 6a | C25H21ClN4O2S2 | Antimicrobial | 12.44 |
| Compound 11j | C25H21ClN4O2S2 | Anticancer | Not Specified |
Scientific Research Applications
Anticancer Applications
Research has indicated that compounds similar to 3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide exhibit significant anticancer properties. Studies have shown that derivatives of imidazoquinazolines can inhibit specific enzymes and receptors involved in cancer cell proliferation.
- Mechanism of Action : The compound may act by interfering with cell cycle progression or inducing apoptosis in cancer cells. This is particularly relevant for breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, where similar compounds have demonstrated IC50 values in the low microgram range (1.9–7.52 µg/mL) .
-
Case Studies :
- A study involving the synthesis of related compounds demonstrated their effectiveness against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .
- Another investigation highlighted the potential of these compounds in targeting specific molecular pathways associated with tumor growth .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research indicates that derivatives containing the imidazoquinazoline core possess activity against both Gram-positive and Gram-negative bacteria.
- Antimicrobial Efficacy :
- Compounds structurally related to This compound have been shown to exhibit minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Advanced techniques such as continuous flow reactors can optimize yield and purity by controlling reaction conditions effectively.
- Synthetic Routes :
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized for higher yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of the imidazoquinazoline core, sulfanyl group introduction, and amide coupling. Key challenges include regioselectivity during cyclization and purification of intermediates.
- Optimization Strategies :
- Use dimethylformamide (DMF) or dichloromethane (DCM) as solvents to enhance reactant solubility .
- Control temperature (e.g., reflux at 80–100°C) to minimize side reactions .
- Employ HPLC for purity assessment and column chromatography for intermediate isolation .
- Example Reaction Table :
| Step | Reactants | Solvent | Temp. (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | Quinazoline precursor + CS₂ | DMF | 80 | 65 | 92% |
| 2 | Amide coupling | DCM | 25 | 78 | 95% |
Q. How can structural characterization be reliably performed for this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) to confirm substituent positions (e.g., 4-chlorophenyl at δ 7.4–7.6 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- FT-IR to validate functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, S-C absorbance at 650–750 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation .
Q. What are the critical physicochemical properties to assess for in vitro studies?
- Methodological Answer : Prioritize solubility, stability, and logP:
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 7.4) using UV-Vis spectroscopy .
- logP : Determine via shake-flask method or computational tools (e.g., SwissADME) to predict membrane permeability .
- Stability : Monitor degradation in PBS or simulated gastric fluid via HPLC over 24–72 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer : Systematically modify substituents and evaluate pharmacological endpoints:
- Variations : Replace 4-chlorophenyl with 4-fluorophenyl or adjust the thiophene moiety to furan .
- Assays : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) to correlate structural changes with IC₅₀ values .
- Data Analysis : Use multivariate regression to identify critical functional groups (e.g., sulfanyl linkage enhances target binding ).
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer : Investigate experimental variables:
- Purity Discrepancies : Re-test batches with ≥98% purity (via HPLC) to exclude impurity-driven artifacts .
- Assay Conditions : Standardize cell culture media, incubation times, and control compounds .
- Example Case : A study reporting weak anticancer activity (IC₅₀ > 50 μM) may have used lower purity (<90%) or non-optimized cell lines vs. a study with IC₅₀ = 12 μM .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Methodological Answer : Combine docking and molecular dynamics (MD):
- Docking : Use AutoDock Vina to screen against X-ray crystal structures of target proteins (e.g., EGFR kinase) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., hydrogen bonds with quinazoline carbonyl groups) .
- Validation : Compare predicted binding energies with experimental IC₅₀ values .
Methodological Notes
- Synthetic References : Evidence from analogous compounds (e.g., fluorophenyl or thiophene derivatives ) informs reaction design.
- Data Gaps : Physicochemical data (e.g., solubility) for the exact compound are unavailable; extrapolate from structurally similar molecules .
- Advanced Tools : Leverage open-source software (e.g., SwissADME, PyMol) for property prediction and visualization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
